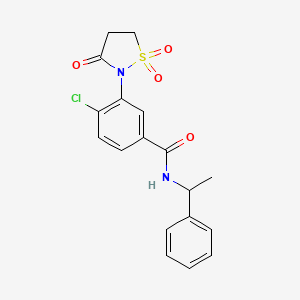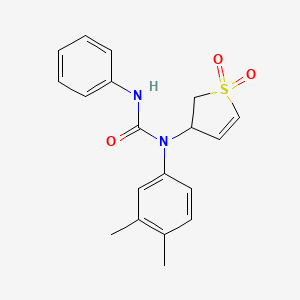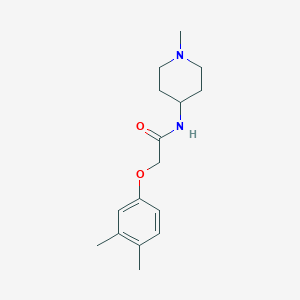
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide, also known as COTI-2, is a small molecule compound that has been studied for its potential anti-cancer properties. COTI-2 is a member of the thiosemicarbazone family of compounds and has been shown to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells.
Mecanismo De Acción
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide works by binding to the core domain of mutant p53 proteins and disrupting their ability to interact with other proteins in the cell. This leads to the destabilization of mutant p53 proteins and their subsequent degradation by the cell's protein degradation machinery. The inhibition of mutant p53 activity by this compound has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy. This compound has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide is its high purity and yield, which makes it suitable for use in scientific research. In addition, this compound has been shown to have minimal toxicity to normal cells and tissues, making it a promising candidate for cancer therapy. However, one limitation of this compound is its specificity for mutant p53 proteins, which limits its potential use in cancers that do not have mutant p53 proteins.
Direcciones Futuras
For research on 4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide include the development of more potent and selective derivatives of the compound. In addition, further studies are needed to determine the optimal dosing and administration of this compound for cancer therapy. Finally, studies are needed to determine the potential use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Métodos De Síntesis
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form 4-chloro-3-thiosemicarbazone benzamide. This intermediate product is then reacted with 1-phenylethylamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1-phenylethyl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to selectively target and inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are known to contribute to cancer progression and resistance to chemotherapy. By inhibiting the activity of mutant p53 proteins, this compound has the potential to sensitize cancer cells to chemotherapy and improve patient outcomes.
Propiedades
IUPAC Name |
4-chloro-N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-12(13-5-3-2-4-6-13)20-18(23)14-7-8-15(19)16(11-14)21-17(22)9-10-26(21,24)25/h2-8,11-12H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKUGULJWBXDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)N3C(=O)CCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)


![6-(1-cyclohexen-1-ylacetyl)-3-(3-fluorophenyl)-1-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5065161.png)
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5065192.png)

![3,4-dichloro-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5065204.png)
![1-{[(4-methoxy-2-nitrophenyl)imino]methyl}-2-naphthol](/img/structure/B5065208.png)
![2-[(4-nitrobenzoyl)amino]ethyl acetate](/img/structure/B5065225.png)
![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5065231.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5065249.png)